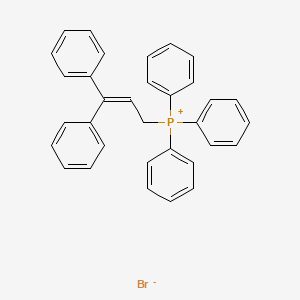

(3,3-Diphenylallyl)triphenylphosphonium bromide

Description

(3,3-Diphenylallyl)triphenylphosphonium bromide is a phosphonium salt featuring a triphenylphosphonium cation conjugated to a 3,3-diphenylallyl group. This compound is primarily utilized in Wittig reactions to synthesize α,β-unsaturated carbonyl compounds, such as β-phenylcinnamaldehyde . The 3,3-diphenylallyl moiety introduces steric bulk and electronic effects that influence reactivity and selectivity. Its synthesis typically involves quaternization of triphenylphosphine with 3,3-diphenylallyl bromide under controlled conditions, analogous to procedures described for related phosphonium salts .

Properties

IUPAC Name |

3,3-diphenylprop-2-enyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28P.BrH/c1-6-16-28(17-7-1)33(29-18-8-2-9-19-29)26-27-34(30-20-10-3-11-21-30,31-22-12-4-13-23-31)32-24-14-5-15-25-32;/h1-26H,27H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOPYYQCWIFCHH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948058 | |

| Record name | (3,3-Diphenylprop-2-en-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25201-67-6 | |

| Record name | NSC135741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,3-Diphenylprop-2-en-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-DIPHENYL-ALLYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Diphenylallyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3,3-diphenylallyl) bromide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from suitable solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triphenylphosphonium group acts as a leaving group, facilitating nucleophilic substitutions:

Olefination of Aldehydes

The compound serves as a Wittig reagent precursor. Deprotonation with strong bases (e.g., NaHMDS) generates a ylide, which reacts with aldehydes to form α,β-unsaturated alkenes :

-

Stereoselectivity : Predominantly trans-alkenes due to ylide geometry.

Cycloisomerization and C–H Activation

The allylic bromide moiety participates in transition-metal-catalyzed cyclizations:

-

Pd-catalyzed cycloisomerization : Forms five-membered rings via intramolecular C–H activation .

-

Photoredox reactions : Under blue LED light with Ir catalysts, generates allylic radicals for cross-coupling .

Mitochondrial Targeting in Medicinal Chemistry

The triphenylphosphonium group enables mitochondrial accumulation due to the organelle’s negative membrane potential. Derivatives of this compound are studied for:

-

Drug delivery : Conjugation with antioxidants (e.g., CoQ10) to mitigate oxidative stress.

-

Apoptosis induction : Triggers mitochondrial permeability transition in cancer cells .

Nucleophilic Substitution Mechanism

Byproduct Formation

-

Triphenylphosphine oxide (Ph3_33P=O) : A common byproduct in substitution reactions .

-

HBr gas : Requires neutralization with bases (e.g., NaHCO) during workup .

Key Research Findings

Scientific Research Applications

Organic Synthesis

Phosphonium Ylides Formation : One of the primary applications of (3,3-diphenylallyl)triphenylphosphonium bromide is in the formation of phosphonium ylides, which are crucial intermediates in the Wittig reaction. The reaction involves the quaternization of triphenylphosphine with an allylic halide, leading to the formation of phosphonium salts that can subsequently react with carbonyl compounds to yield alkenes. This process is widely utilized for synthesizing complex organic molecules.

Table 1: Reaction Conditions for Wittig Reaction

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| (3,3-Diphenylallyl)PPh₃Br | Alkenes | 85-90 | Reflux in ethanol |

| Ph₃P=CH₂ + Carbonyl | Alkenes | Varies | Varies depending on substrate |

Biological Applications

Mitochondrial Targeting : The triphenylphosphonium (TPP) moiety in this compound has been shown to enhance the delivery of therapeutic agents to mitochondria. This is particularly relevant in drug design for cancer and neurodegenerative diseases, where targeting mitochondria can improve drug efficacy and reduce side effects.

- Case Study : Research indicates that TPP-conjugated compounds exhibit increased cytotoxicity against tumor cells due to their ability to accumulate in mitochondria. For instance, TPP-conjugated terpenoids have demonstrated significant cytotoxicity against breast carcinoma cells, enhancing the potential for developing targeted therapies .

Material Science

Deep Eutectic Solvents : Recent studies have explored the use of triphenylphosphonium bromide-based deep eutectic solvents as thermal nanofluids for concentrated solar power applications. These solvents exhibit favorable thermal properties and stability, making them suitable for enhancing energy transfer efficiency in solar energy systems.

Table 2: Properties of Triphenylphosphonium-Based Deep Eutectic Solvents

| Property | Value |

|---|---|

| Thermal Conductivity | High |

| Viscosity | Low |

| Stability | Excellent |

Mechanism of Action

The mechanism of action of (3,3-Diphenylallyl)triphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the allyl moiety to nucleophilic sites, leading to various chemical transformations. The exact molecular pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthesis yields, and applications of (3,3-diphenylallyl)triphenylphosphonium bromide and analogous compounds:

*Synthesis yield estimated based on analogous procedures in .

Physicochemical Properties

- Solubility: Bulky aryl substituents (e.g., naphthyl or trimethoxybenzyl) reduce solubility in polar solvents like methanol, necessitating chromatographic purification . The diphenylallyl derivative exhibits moderate solubility in acetonitrile and dichloromethane .

- Stability : Allyl and benzyl phosphonium salts are stable under inert atmospheres but degrade upon prolonged exposure to moisture. Carboxybutyl derivatives show enhanced stability due to hydrogen bonding with the carboxylic group .

Key Research Findings

- Wittig Reaction Efficiency : The diphenylallyl derivative achieves >80% conversion in β-phenylcinnamaldehyde synthesis, outperforming ethyl and carboxybutyl analogs in reactions requiring steric control .

- Mitochondrial Uptake : While MitoP and MitoB accumulate in mitochondria at 2.2–4.0 mM concentrations due to lipophilic cationic character, the diphenylallyl variant lacks biological targeting motifs .

- Catalytic Utility : Ethyl triphenylphosphonium bromide-based deep eutectic solvents enable multicomponent reactions with 90% yields, highlighting versatility beyond traditional Wittig applications .

Biological Activity

(3,3-Diphenylallyl)triphenylphosphonium bromide is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a triphenylphosphonium moiety attached to a diphenylallyl group. The structural characteristics contribute to its lipophilicity and ability to target mitochondria, which is crucial for its biological efficacy.

Cytotoxicity and Antitumor Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines.

Key Findings:

- Cytotoxic Effects : The compound exhibited a notable reduction in cell viability across several cancer types, including prostate adenocarcinoma (DU-145) and breast carcinoma (MCF-7) .

- Mechanism of Action : The cytotoxicity is attributed to the compound's ability to induce mitochondrial dysfunction, leading to apoptosis in cancer cells. This is facilitated by the high mitochondriotropy of triphenylphosphonium compounds .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU-145 | 10 | Mitochondrial dysfunction |

| MCF-7 | 8 | Apoptosis induction |

| HeLa (cervical) | 12 | Cell cycle arrest |

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial activity.

Research Insights:

- Inhibition of Bacterial Growth : The compound effectively inhibited the growth of various bacterial strains by disrupting membrane potential and inhibiting protein synthesis .

- Mechanism : The triphenylphosphonium moiety enhances the compound's penetration into bacterial cells, allowing it to interfere with ribosomal function .

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 15 µg/mL | Membrane potential disruption |

| S. aureus | 20 µg/mL | Ribosomal inhibition |

Case Study 1: Antitumor Efficacy in Vivo

A study evaluated the in vivo efficacy of this compound in mouse models bearing tumors. Results indicated a significant reduction in tumor size after treatment, with minimal side effects observed compared to conventional chemotherapeutics .

Case Study 2: Antibacterial Application

Another investigation focused on the compound's antibacterial properties against resistant strains of bacteria. The results showed that it could serve as an effective alternative to traditional antibiotics, particularly in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Advanced

- Structural Modifications : Introduce hydrophilic groups (e.g., carboxylates as in (4-Carboxybutyl)triphenylphosphonium bromide) to enhance aqueous solubility .

- Co-solvents : Use DMF or DMSO (5–10% v/v) to solubilize the compound without disrupting reactivity .

- Ionic Liquid Formulations : Combine with ionic liquids like [BMIM][Br] to stabilize the phosphonium moiety and improve solubility .

What analytical techniques are critical for characterizing this compound and its derivatives?

Q. Basic

- NMR Spectroscopy : and NMR identify vinyl protons (δ 5.5–7.5 ppm) and quaternary carbons adjacent to phosphorus .

- Mass Spectrometry : FDMS or ESI-MS confirms molecular ion peaks (e.g., m/z 500–600 range) and fragmentation patterns .

- IR Spectroscopy : Absorptions at ~1630 cm indicate terminal alkene bonds, while 1100–1250 cm peaks correspond to P-C stretching .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Advanced

- Thermal Stability : Decomposes above 230°C; store at 2–8°C in airtight, amber vials to prevent moisture absorption and oxidative degradation .

- Light Sensitivity : Protect from UV exposure to avoid photolytic cleavage of the allyl-phosphorus bond .

Validation : Regularly perform TLC or HPLC to check for degradation products (e.g., triphenylphosphine oxide) .

Can this compound be adapted for mitochondrial targeting in cellular studies?

Q. Advanced

- Mechanism : The lipophilic cation selectively accumulates in mitochondria due to the membrane potential. Modify the allyl group with targeting moieties (e.g., triphenylphosphonium derivatives in ) to enhance uptake .

- Application : Used in prodrug designs to deliver antioxidants (e.g., CoQ10 analogs) to mitochondria, monitored via fluorescence microscopy .

How do steric and electronic effects of the diphenylallyl group influence reactivity in cross-coupling reactions?

Q. Advanced

- Steric Effects : Bulky diphenyl groups hinder nucleophilic attack, slowing ylide formation but increasing selectivity for less hindered carbonyl substrates .

- Electronic Effects : Electron-withdrawing substituents on the allyl group enhance ylide stability, enabling reactions with electrophilic partners (e.g., nitroarenes) .

Case Study : Compare reaction rates of (3,3-Diphenylallyl) vs. (3-Phenylpropyl) derivatives using kinetic NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.